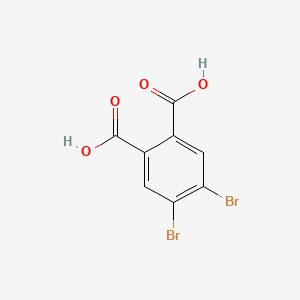

4,5-Dibromophthalic acid

Overview

Description

4,5-Dibromophthalic acid is a chemical compound with the CAS Number: 24063-28-3 . It has a molecular weight of 323.93 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves a process where phthalylhydrazine is dissolved into glacial acetic acid, followed by the addition of N-bromo-succinimide (NBS). The mixture is heated to 80 to 100 DEG C and reacted for 0.5 to 1 hour . After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water . The solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .Molecular Structure Analysis

The molecular formula of this compound is C8H4Br2O4 . The InChI code for this compound is 1S/C8H4Br2O4/c9-5-1-3 (7 (11)12)4 (8 (13)14)2-6 (5)10/h1-2H, (H,11,12) (H,13,14) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 2.205g/cm3 . The boiling point of this compound is 448ºC at 760 mmHg .Scientific Research Applications

Synthesis of Phthalocyanine Compounds

4,5-Dibromophthalic acid is primarily used as an intermediate in the synthesis of carboxyl-substituted phthalocyanine compounds. This synthesis involves electrophilic substitution reactions and oxidation processes. In one study, the optimal reaction conditions for the synthesis of this compound were identified, achieving higher yields than previously reported (Zhang Fe, 2014).

Intermediate in Synthesis of 4,5-Dicyano Dimethyl Phthalate

This compound is also utilized in the synthesis of 4,5-dicyano dimethyl phthalate, another intermediate in producing phthalocyanine compounds. This process involves the conversion of this compound to 4,5-dibromo dimethyl phthalate, followed by reaction with cuprous cyanide. The optimal reaction conditions for this synthesis have been identified to increase the yield significantly (Fei Zhang et al., 2014).

Phasing Tool in Protein Structure Determination

A derivative of this compound, namely 5-Amino-2,4,6-tribromoisophthalic acid, has been used as a phasing tool for protein structure determination. This application is significant in the field of biological crystallography, providing a novel approach to heavy-atom derivatization for protein binding (T. Beck, T. Gruene, & G. Sheldrick, 2010).

Synthesis of Metal Complexes

Research has been conducted on the synthesis of metal complexes with phthalic acid, including derivatives of this compound. These complexes are studied for their nanoscale and electronic properties, contributing to materials science and nanotechnology (M. Keskin et al., 2020).

Development of Flexible Multicarboxylate Ligands-Based Compounds

This compound plays a role in the development of new compounds based on flexible multicarboxylate ligands. These compounds have potential applications in magnetic susceptibility and photoluminescent properties, which are crucial in various scientific and industrial applications (Z. Pan et al., 2008).

Synthesis of Water-Soluble Phthalocyanines

In the synthesis of water-soluble phthalocyanines for applications in cancer therapy and photoinactivation of viruses, derivatives of this compound are used. These compounds exhibit low dark cytotoxicity and are effective in photodynamic therapy (Wei Liu et al., 2005).

Safety and Hazards

The safety information for 4,5-Dibromophthalic acid includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name |

4,5-dibromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYHOLKTROMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505930 | |

| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24063-28-3 | |

| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

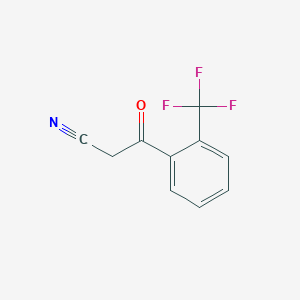

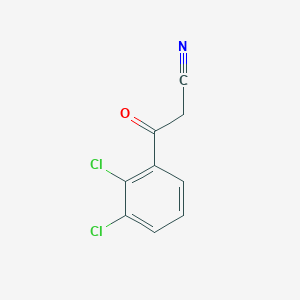

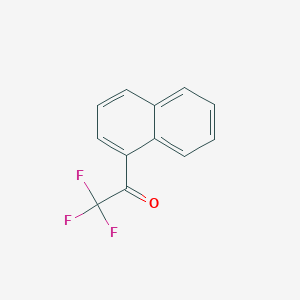

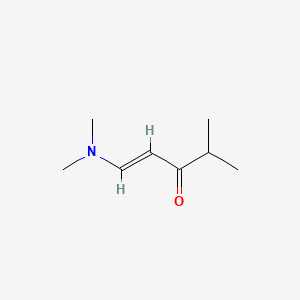

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

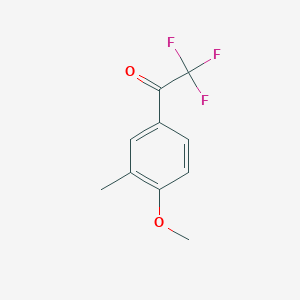

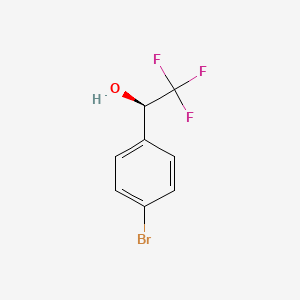

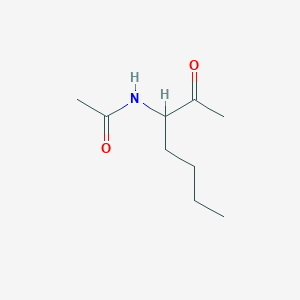

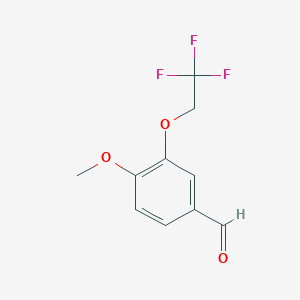

Feasible Synthetic Routes

Q1: What is the significance of 4,5-dibromophthalic acid in organic synthesis?

A1: this compound serves as a crucial precursor in the multi-step synthesis of carboxyl-substituted phthalocyanine compounds [, ]. These compounds are of significant interest due to their potential applications in various fields, including materials science and biomedical research.

Q2: What is the latest reported yield for synthesizing this compound, and how does it compare to previous methods?

A2: Recent research has achieved a yield of 85.5% for this compound synthesis by optimizing reaction conditions using potassium permanganate as an oxidant and a phase transfer catalyst []. This yield surpasses previously reported yields of 71.0% and 77.0%, marking a significant improvement in the efficiency of this synthetic route.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.